2,4,5-Trichlorothiophenol
Overview
Description
2,4,5-Trichlorothiophenol (C6H3Cl3S) is a compound with a molecular weight of 213.5 g/mol . It is also known by other names such as 2,4,5-Trichlorobenzenethiol and Renacit II .
Synthesis Analysis
The formation of persistent organic pollutants from the combustion of 2,4,5-Trichlorothiophenol has been studied . The formation of these pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorothiophenol consists of a thiophenol group with three chlorine atoms attached at the 2, 4, and 5 positions .Chemical Reactions Analysis
A detailed mechanistic and kinetic analysis of Polychlorinated dibenzothiophene (PCDT) and Polychlorinated thianthrene (PCTA) formation from the combustion of 2,4,5-Trichlorothiophenol has been presented . It is shown that the formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .Physical And Chemical Properties Analysis
2,4,5-Trichlorothiophenol appears as colorless needles, gray flakes, or off-white lumpy solid . It has a phenolic odor and was formerly used as a fungicide and bactericide .Scientific Research Applications
Formation of Persistent Organic Pollutants from Combustion
- Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of persistent organic pollutants (POPs) during combustion . The pollutants of interest are Polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins .
- Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCDT and PCTA formation from the combustion of 2,4,5-Trichlorothiophenol . This is done using density functional theory investigations .
- Results or Outcomes : The formation of these persistent organic pollutants is more favourable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S-H and O-H moieties in the 2,4,5-Trichlorothiophenol and 2,4,5-trichlorophenol precursors .
Formation of Polychlorinated Thianthrene/Dibenzothiophenes
- Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of Polychlorinated thianthrene/dibenzothiophenols (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . These are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs) .
- Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCTA/DTs formation from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . This is done using quantum chemical calculations .
- Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step . The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .
Formation of Polychlorinated Thianthrene/Dibenzothiophenes from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol
- Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of Polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . These are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs) .
- Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCTA/DTs formation from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . This is done using quantum chemical calculations .
- Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step . The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4,5-trichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIALSGFXECCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191167 | |
Record name | 2,4,5-Trichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorothiophenol | |
CAS RN |
3773-14-6 | |
Record name | 2,4,5-Trichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3773-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Trichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichlorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.